2-Methoxyisobutylisonitrile

Myocardial Perfusion Imaging SPECT Radiopharmaceutical Chemistry

2-Methoxyisobutylisonitrile (MIBI; CAS 109434-22-2), also known as 1-isocyano-2-methoxy-2-methylpropane, is a lipophilic, cationic isonitrile ligand that serves as the critical starting material for the synthesis of the technetium-99m radiopharmaceutical complex ⁹⁹ᵐTc-sestamibi (Cardiolite). As the free ligand, MIBI is an organic compound with molecular formula C₆H₁₁NO and molecular weight 113.16 g/mol, characterized by a methoxy group (-OCH₃) and a branched isobutyl chain that confer specific steric and solubility properties.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 109434-22-2
Cat. No. B146788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyisobutylisonitrile
CAS109434-22-2
Synonyms2-Methoxyisobutyl isocyanide;  2-Methoxyisobutyl isonitrile;  MIBI
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCC(C)(C[N+]#[C-])OC
InChIInChI=1S/C6H11NO/c1-6(2,8-4)5-7-3/h5H2,1-2,4H3
InChIKeyLJJFNFYPZOHRHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyisobutylisonitrile (MIBI) CAS 109434-22-2: Procurement Overview and Core Properties


2-Methoxyisobutylisonitrile (MIBI; CAS 109434-22-2), also known as 1-isocyano-2-methoxy-2-methylpropane, is a lipophilic, cationic isonitrile ligand that serves as the critical starting material for the synthesis of the technetium-99m radiopharmaceutical complex ⁹⁹ᵐTc-sestamibi (Cardiolite) [1]. As the free ligand, MIBI is an organic compound with molecular formula C₆H₁₁NO and molecular weight 113.16 g/mol, characterized by a methoxy group (-OCH₃) and a branched isobutyl chain that confer specific steric and solubility properties [2]. When complexed with technetium-99m, the resulting hexakis(2-methoxyisobutylisonitrile)technetium(I) cation ([⁹⁹ᵐTc]MIBI)⁺ is a monocationic lipophilic complex used clinically for myocardial perfusion imaging, tumor imaging, and multidrug resistance (MDR) functional assessment via SPECT [3].

Why Generic Isonitrile Ligands Cannot Substitute for 2-Methoxyisobutylisonitrile in Radiopharmaceutical Preparation


Substitution of 2-methoxyisobutylisonitrile (MIBI) with alternative isonitrile ligands in the preparation of ⁹⁹ᵐTc-based myocardial perfusion or tumor imaging agents is not a straightforward exchange. Systematic structure-activity relationship studies demonstrate that the myocardial uptake, biodistribution, and imaging quality of ⁹⁹ᵐTc-hexakis(isonitrile)⁺ complexes are exquisitely sensitive to the lipophilicity, steric bulk, and terminal functional group of the alkylisonitrile ligand [1]. The methoxyisobutyl moiety of MIBI confers an optimal, intermediate lipophilicity that balances high myocardial extraction with acceptable hepatobiliary clearance. Complexes derived from less lipophilic ligands (e.g., carbomethoxyisopropylisonitrile, CPI) exhibit lower absolute myocardial uptake and more rapid washout, while those from more lipophilic ligands (e.g., t-butylisonitrile, TBI) suffer from excessive hepatic and pulmonary retention that obscures cardiac visualization [2]. Furthermore, the specific ester or ether functionality of the ligand dictates susceptibility to enzymatic hydrolysis in vivo, directly impacting cellular retention kinetics [3]. Therefore, procurement of MIBI specifically, rather than a generic isonitrile, is essential for achieving the well-characterized and clinically validated biodistribution profile of ⁹⁹ᵐTc-sestamibi [4].

Quantitative Evidence of 2-Methoxyisobutylisonitrile Superiority: Head-to-Head Performance Data vs. Alternative Ligands


Optimized Lipophilicity of 2-Methoxyisobutylisonitrile Enables Superior Myocardial Uptake and Imaging Contrast Compared to Less or More Lipophilic Isonitrile Ligands

The ⁹⁹ᵐTc complex of 2-methoxyisobutylisonitrile (MIBI) demonstrates a lipophilicity profile that yields optimal myocardial imaging properties relative to analogs with different alkyl chain structures. In a systematic study of hexakis(alkylisonitrile)technetium(I) complexes, MIBI's lipophilicity (as determined by reverse-phase HPLC retention) is intermediate between less lipophilic ligands like carbomethoxyisopropylisonitrile (CPI) and more lipophilic ligands like t-butylisonitrile (TBI) [1]. This intermediate lipophilicity correlates with a 63% greater plateau-level cellular uptake of ⁹⁹ᵐTc-MIBI compared to ⁹⁹ᵐTc-CPI in cultured chick heart cells (t₁/₂ uptake ~4.1 min for both), whereas the highly lipophilic ⁹⁹ᵐTc-TBI achieved uptake 900% greater than CPI but with poor in vivo image quality due to excessive hepatic and pulmonary retention [2]. In rabbit imaging studies, ⁹⁹ᵐTc-MIBI provided the best myocardial visualization, with optimal heart-to-background ratios compared to both low-lipophilicity agents (low heart uptake) and high-lipophilicity agents (high non-target organ uptake) [1].

Myocardial Perfusion Imaging SPECT Radiopharmaceutical Chemistry Structure-Activity Relationship

2-Methoxyisobutylisonitrile-Derived ⁹⁹ᵐTc-Sestamibi Exhibits Superior Myocardial Retention and Minimal Redistribution Compared to Thallium-201

Clinical imaging with ⁹⁹ᵐTc-sestamibi (derived from 2-methoxyisobutylisonitrile) provides practical and dosimetric advantages over the historical standard thallium-201 (²⁰¹Tl). A study comparing the two agents in 11 infants who underwent the arterial switch procedure demonstrated that 73% of the initial first-pass activity of ⁹⁹ᵐTc-MIBI in the myocardium remained 1 hour after intravenous administration, whereas ²⁰¹Tl shows rapid and variable rates of washout [1]. This stable retention without significant redistribution is a key differentiator that permits a more flexible imaging protocol (e.g., separate injections for stress and rest imaging without immediate acquisition). Furthermore, ⁹⁹ᵐTc-MIBI images required shorter recording times and resulted in less radiation exposure to the patient, while providing qualitatively equivalent or superior image quality [1]. In a separate study of 36 patients undergoing SPECT imaging for coronary artery disease (CAD) detection, ⁹⁹ᵐTc-MIBI demonstrated a SPECT sensitivity for CAD patient identification of 93% (14/15) compared to 80% (12/15) for ²⁰¹Tl, and a normalcy rate of 100% vs. 77% for ²⁰¹Tl [2].

Myocardial Perfusion Scintigraphy Coronary Artery Disease SPECT Imaging Radiopharmaceutical Kinetics

2-Methoxyisobutylisonitrile Enables Distinct Multidrug Resistance (MDR) Transporter Profiling with Faster Efflux Kinetics Compared to ⁹⁹ᵐTc-Tetrofosmin

The ⁹⁹ᵐTc complex of 2-methoxyisobutylisonitrile (⁹⁹ᵐTc-MIBI) exhibits a different efflux transporter affinity and metabolic stability profile compared to ⁹⁹ᵐTc-tetrofosmin (⁹⁹ᵐTc-TF), another clinically used SPECT perfusion agent. In vesicular transport assays, both compounds showed affinity for MDR1 (P-glycoprotein) and MRP1. However, ⁹⁹ᵐTc-TF demonstrated additional affinity for MRP2 and MRP3, indicating a broader substrate profile for multidrug resistance-associated proteins [1]. In cellular assays using SK-N-SH neuroblastoma cells expressing MDR1 and MRP1, the uptake of ⁹⁹ᵐTc-MIBI in the presence of efflux pump inhibitors was higher than that of ⁹⁹ᵐTc-TF with inhibitors, suggesting that ⁹⁹ᵐTc-MIBI is exported more avidly via MDR1 and MRP1. Critically, the study quantified that ⁹⁹ᵐTc-MIBI is exported at greater levels and more quickly (MRP1 > MDR1) compared to ⁹⁹ᵐTc-TF [1]. Additionally, ⁹⁹ᵐTc-MIBI undergoes measurable metabolism, whereas ⁹⁹ᵐTc-TF has high stability [1].

Multidrug Resistance (MDR) P-Glycoprotein Cancer Imaging SPECT Functional Diagnostics

2-Methoxyisobutylisonitrile-Derived ⁹⁹ᵐTc-Sestamibi Validates as a Functional Probe for P-Glycoprotein Expression in Lung Carcinoma

The utility of 2-methoxyisobutylisonitrile-derived ⁹⁹ᵐTc-sestamibi for non-invasive assessment of multidrug resistance in lung cancer is supported by quantitative correlations between imaging parameters and molecular markers. In a study of 19 patients with advanced-stage lung carcinoma, tumor uptake and clearance of ⁹⁹ᵐTc-MIBI were measured and correlated with mRNA expression levels of P-glycoprotein (Pgp), MRP1, and LRP [1]. A significant inverse correlation was found between the delayed tumor-to-background uptake ratio (T/Bd) of ⁹⁹ᵐTc-MIBI and Pgp mRNA expression (P = 0.001, Spearman rho = -0.702) [1]. More importantly, a strong positive correlation was observed between the washout rate (WR) of ⁹⁹ᵐTc-MIBI from the tumor and Pgp expression (P = 0.000, Spearman rho = 0.875) [1]. No such correlations were found for MRP1 or LRP mRNA levels, indicating that ⁹⁹ᵐTc-MIBI washout is a specific functional marker of Pgp-mediated drug efflux in lung tumors [1].

Lung Cancer Multidrug Resistance P-Glycoprotein SPECT Theranostics

MIBI-Derived ⁹⁹ᵐTc-Sestamibi Exhibits Lower Tumor Uptake than Lipophilic Ether Isonitrile Analogs (e.g., ⁹⁹ᵐTc-EIBI), Defining Its Role in MDR-Sensitive Tumor Detection

Comparative evaluation of ⁹⁹ᵐTc-sestamibi (derived from MIBI) against more lipophilic ether isonitrile analogs reveals that MIBI's specific structure is purposefully optimized for MDR substrate specificity rather than maximal tumor accumulation. A study evaluating nine ⁹⁹ᵐTc-sestamibi analogs found that cellular accumulation in colon carcinoma cells generally increased with lipophilicity. Compared with ⁹⁹ᵐTc-sestamibi, the analog ⁹⁹ᵐTc-EIBI (containing an ethoxyisobutylisonitrile ligand) exhibited: (i) in colon cells, both higher net accumulation and a higher specific/nonspecific uptake ratio; (ii) in colon, breast, and lung carcinoma cell lines, higher membrane-potential-dependent accumulation; and (iii) in subcutaneous, subrenal capsule, and hepatic tumor xenografts, higher tumor/background ratios [1]. While this data demonstrates that ⁹⁹ᵐTc-EIBI may be superior for general tumor detection, it underscores that MIBI was deliberately selected for ⁹⁹ᵐTc-sestamibi because its specific lipophilicity and structure confer optimal properties as a sensitive MDR transport substrate, a feature that may be diminished in analogs that accumulate more strongly in tumors irrespective of Pgp status [1].

Tumor Imaging SPECT Isonitrile Ligands Lipophilicity Biodistribution

2-Methoxyisobutylisonitrile Confers Resistance to Enzymatic Hydrolysis Unlike Ester-Containing Analogs, Ensuring Stable Cellular Retention

The ether functionality of the 2-methoxyisobutylisonitrile ligand is a critical determinant of the metabolic stability of its ⁹⁹ᵐTc complex compared to ester-containing isonitrile analogs. In vitro biochemical analysis demonstrated that the ester group of ⁹⁹ᵐTc-CPI (carbomethoxyisopropylisonitrile) undergoes rapid enzymatic hydrolysis in human plasma, with 75% of the ester function hydrolyzed within just 3 minutes [1]. In contrast, neither ⁹⁹ᵐTc-TBI (t-butylisonitrile) nor ⁹⁹ᵐTc-MIBI (methoxyisobutylisonitrile) exhibited any detectable hydrolysis under the same conditions [1]. This differential stability correlates directly with cellular washout kinetics: heart cell studies showed washout rates in the order of Tc-CPI > Tc-TBI > Tc-MIBI, which was confirmed by kinetic analysis of rabbit myocardial images [1]. The resistance of the methoxy ether group in MIBI to plasma esterases ensures that the ⁹⁹ᵐTc-MIBI complex remains intact and lipophilic, promoting prolonged myocardial retention.

Radiopharmaceutical Stability Enzymatic Hydrolysis Myocardial Retention Isonitrile Ligands Metabolic Stability

Optimal Research and Industrial Application Scenarios for 2-Methoxyisobutylisonitrile (MIBI)


Radiopharmaceutical Kit Manufacturing for Clinical Myocardial Perfusion SPECT

2-Methoxyisobutylisonitrile is the essential ligand for the large-scale production of ⁹⁹ᵐTc-sestamibi cold kits used in nuclear medicine departments worldwide for myocardial perfusion imaging. As demonstrated by the quantitative evidence, MIBI confers the optimal balance of lipophilicity and metabolic stability required for high myocardial extraction, minimal redistribution, and favorable heart-to-background ratios [1]. Procurement of high-purity MIBI is a critical supply chain requirement for manufacturers of these kits (e.g., Cardiolite, Technescan Sestamibi), as substitution with other isonitriles would yield a different biodistribution profile and compromise clinical diagnostic accuracy [2].

Functional Imaging of Multidrug Resistance (MDR) in Oncology Research

Researchers investigating MDR mechanisms in cancer utilize 2-methoxyisobutylisonitrile to prepare ⁹⁹ᵐTc-sestamibi for SPECT imaging studies. The specific, quantifiable properties of ⁹⁹ᵐTc-MIBI as a transport substrate for P-glycoprotein (Pgp) and MRP1, including its rapid efflux kinetics and washout rate correlation with Pgp expression (rho = 0.875, P = 0.000 in lung carcinoma), make it a validated functional probe for non-invasively assessing MDR phenotype [3][4]. This application is supported by evidence showing that ⁹⁹ᵐTc-MIBI's transporter profile is distinct from agents like ⁹⁹ᵐTc-tetrofosmin, which has a broader affinity (MRP1-3) and different kinetics, allowing for more targeted Pgp assessment [5].

Preclinical Development of Next-Generation Technetium-99m and Rhenium-188 Radiopharmaceuticals

In academic and industrial laboratories developing novel ⁹⁹ᵐTc or ¹⁸⁸Re-based imaging and therapeutic agents, 2-methoxyisobutylisonitrile serves as the benchmark ligand for comparative structure-activity relationship (SAR) studies. As shown in the comparative data, systematic modification of the isonitrile ligand's alkyl chain, ether/ester functionality, and branching pattern dramatically alters the resultant complex's lipophilicity, cellular uptake, efflux transporter affinity, and in vivo biodistribution [1][6]. Researchers procure MIBI to synthesize the reference complex (⁹⁹ᵐTc-sestamibi) against which new analogs are evaluated for improved tumor targeting or altered pharmacokinetic properties, such as the higher tumor accumulation observed with ether analogs like ⁹⁹ᵐTc-EIBI [7].

In Vitro Cell Biology Studies of Mitochondrial Membrane Potential

Cell biologists utilize 2-methoxyisobutylisonitrile-derived ⁹⁹ᵐTc-sestamibi as a well-characterized, lipophilic cation for quantifying mitochondrial membrane potential (ΔΨm) in cultured cells. The uptake of ⁹⁹ᵐTc-MIBI into cells is driven by negative plasma and mitochondrial membrane potentials, and its retention is dependent on intact mitochondrial function [8]. The quantitative understanding of its cellular accumulation kinetics (e.g., t₁/₂ = 4.1 min to plateau in heart cells) and its specific interaction with efflux transporters allows researchers to use it as a precise tool for assessing mitochondrial health, apoptosis, and the functional activity of MDR transporters like Pgp [6][9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxyisobutylisonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.